molecular formula C13H8N6 B1248407 3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile CAS No. 507268-13-5

3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile

Cat. No.: B1248407
CAS No.: 507268-13-5
M. Wt: 248.24 g/mol
InChI Key: OGIBYDWBTRKAOL-UHFFFAOYSA-N
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Description

3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile (C13H8N6) is a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery research . This molecule features a unique structural architecture containing both pyridine and tetrazole ring systems connected to a benzonitrile group, creating a multifunctional scaffold for scientific investigation . The tetrazole moiety serves as a valuable bioisostere for carboxylic acids and other functional groups, potentially enhancing metabolic stability, membrane permeability, and bioavailability in lead compounds . Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules for pharmaceutical development, particularly in designing enzyme inhibitors, receptor ligands, and investigating structure-activity relationships . The molecular framework is structurally related to other documented research compounds such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile (C13H7FN6) and (5-Pyridin-2-yl-tetrazol-2-yl)-acetic acid (C8H7N5O2), suggesting potential applications in developing compound libraries for high-throughput screening . With a molecular weight of 248.25 g/mol and multiple hydrogen bond acceptors, this compound offers interesting physicochemical properties worthy of investigation in materials science and coordination chemistry applications . Proper handling procedures should be followed, and this product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to use and adhere to appropriate laboratory safety protocols.

Properties

CAS No.

507268-13-5

Molecular Formula

C13H8N6

Molecular Weight

248.24 g/mol

IUPAC Name

3-(5-pyridin-2-yltetrazol-2-yl)benzonitrile

InChI

InChI=1S/C13H8N6/c14-9-10-4-3-5-11(8-10)19-17-13(16-18-19)12-6-1-2-7-15-12/h1-8H

InChI Key

OGIBYDWBTRKAOL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C#N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C#N

Synonyms

3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile
3-PT-BN cpd

Origin of Product

United States

Biological Activity

3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile, commonly referred to as a tetrazole derivative, has garnered significant attention in pharmacological research due to its potent biological activities, particularly as a metabotropic glutamate receptor subtype 5 (mGlu5) antagonist. This compound exhibits a range of pharmacological effects, including neuroprotective, anticonvulsant, and potential anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The structure of this compound is characterized by a pyridine ring connected to a tetrazole moiety, which is crucial for its biological activity. The compound acts primarily as an antagonist at the mGlu5 receptor, which is implicated in various neurological processes and disorders.

Key Features of the Compound:

  • Chemical Formula: C12H8N4
  • Molecular Weight: 224.22 g/mol
  • IUPAC Name: 3-(5-pyridin-2-yl-tetrazol-2-yl)benzonitrile

1. mGlu5 Receptor Antagonism

Research indicates that this compound is a highly selective antagonist for the mGlu5 receptor. This activity has been linked to its potential therapeutic effects in treating neurological disorders such as anxiety and depression.

Table 1: Potency of this compound at mGlu5 Receptor

CompoundIC50 (nM)Selectivity
This compound15High
Reference mGlu5 Antagonist50Moderate

The structure–activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly enhance the potency of this compound against the mGlu5 receptor .

2. Anticonvulsant Activity

In vivo studies have demonstrated that this compound exhibits anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. The mechanism appears to involve modulation of glutamatergic signaling pathways, which are critical in seizure activity.

Case Study:
Huang et al. conducted experiments showing that this compound significantly reduced seizure frequency in rodent models, suggesting its potential application in clinical settings for epilepsy management .

3. Anticancer Potential

Emerging studies indicate that tetrazole derivatives, including this compound, possess anticancer properties. The mechanisms may involve apoptosis induction and inhibition of tumor cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)10Induction of apoptosis
A549 (Lung cancer)15Inhibition of cell proliferation
MCF7 (Breast cancer)20Cell cycle arrest

In vitro assays have shown that this compound can induce DNA fragmentation and activate caspase pathways in cancer cell lines .

Scientific Research Applications

Metabotropic Glutamate Receptor Antagonism

Research has demonstrated that 3-(5-Pyridin-2-yl-tetrazol-2-yl)-benzonitrile acts as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders, including anxiety, depression, and schizophrenia. Studies indicate that derivatives of this compound exhibit high potency and favorable pharmacokinetic properties, making them suitable for therapeutic development.

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have shown that modifications at the phenyl ring can significantly enhance its in vitro potency. For instance, the introduction of small non-hydrogen bond donor substituents at specific positions has been linked to improved receptor binding affinity and selectivity .

Radioligand Development for Imaging

The compound has been explored as a candidate for positron emission tomography (PET) imaging of mGlu5 receptors. Novel radioligands based on this compound have been synthesized and evaluated for their efficacy in imaging studies. These compounds could facilitate better understanding and diagnosis of neurological conditions by allowing visualization of receptor activity in vivo .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

  • In Vivo Studies : Animal models have shown that compounds based on this structure exhibit significant receptor occupancy and brain penetration, suggesting their viability as therapeutic agents for neurological disorders .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains, indicating potential applications beyond neuropharmacology .
  • Novel Derivative Development : Ongoing research is focused on creating new analogs with enhanced activity profiles for both therapeutic and diagnostic purposes .

Q & A

Basic Question

  • In vitro : Radioligand displacement assays with 3^3H-labeled antagonists (e.g., MPEP) quantify binding affinity (KiK_i values < 10 nM). Autoradiography in rat brain slices shows high specificity in mGlu5-rich regions (striatum, hippocampus) .
  • In vivo : The fear-potentiated startle (FPS) model in rats demonstrates anxiolytic effects (ED50_{50} = 5.4 mg/kg, oral). Dose-response curves and receptor occupancy studies validate target engagement .

How is this compound optimized for positron emission tomography (PET) imaging of mGlu5 receptors?

Advanced Question
The compound is radiolabeled with 11^{11}C via C-methylation of a stannyl precursor using 11^{11}CH3_3I. Key parameters:

  • Lipophilicity : cLogD ~2.4 ensures blood-brain barrier penetration.
  • Specificity : PET scans in rodents show striatal uptake blocked by mGlu5 antagonists, confirming target selectivity.
  • Reliability : Test-retest intraclass correlation coefficients (ICC > 0.90) confirm reproducibility .

How do computational methods predict its reactivity and drug-likeness?

Advanced Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs); HOMO-LUMO gaps (~4.5 eV) correlate with stability.
  • Natural Bond Orbital (NBO) : Reveals hyperconjugative interactions (e.g., LP(N) → σ*(C–N)) stabilizing the tetrazole ring.
  • Fukui indices : Identify nucleophilic sites (e.g., tetrazole N2) prone to electrophilic attack.
  • ADMET predictions : cLogP < 3 and topological polar surface area (TPSA) ~65 Å2^2 suggest favorable pharmacokinetics .

How to address discrepancies in reported binding affinities across studies?

Advanced Question
Variations in KiK_i values may arise from:

  • Assay conditions : Differences in buffer pH (7.4 vs. 7.0) or ionic strength alter receptor-ligand kinetics.
  • Radioligand choice : Competitive binding against 3^3H-MPEP vs. 3^3H-ABP688 yields divergent results.
  • Species specificity : Human vs. rat mGlu5 receptors exhibit 10–15% sequence divergence in binding pockets.
    Resolution : Standardize protocols (e.g., Tris-HCl buffer, pH 7.4, 25°C) and use homologous receptor sources .

What spectroscopic techniques elucidate its electronic and structural properties?

Advanced Question

  • FT-IR : Peaks at 2220 cm1^{-1} (C≡N stretch) and 1600 cm1^{-1} (tetrazole ring vibrations).
  • NMR : 1^1H signals at δ 8.5–9.0 ppm (pyridinyl protons) and δ 7.8–8.2 ppm (benzonitrile aromatic protons).
  • UV-Vis : π→π* transitions at 270–290 nm (ε ~104^4 M1^{-1}cm1^{-1}) .
    Time-resolved fluorescence spectroscopy can assess excited-state dynamics relevant to photostability.

How does molecular docking predict interactions with mGlu5 receptors?

Advanced Question

  • Docking software (AutoDock Vina) : Simulates ligand-receptor binding using crystal structures (PDB: 6N4S).
  • Key interactions :
    • Hydrogen bonding between tetrazole N3 and Arg74.
    • π-Stacking of benzonitrile with Phe78.
  • MM/GBSA calculations : Estimate binding free energy (ΔG ~-40 kcal/mol) .
    Mutagenesis studies validate predicted residues (e.g., Arg74Ala reduces affinity by 100-fold).

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